AM-1235

Descripción general

Descripción

AM1235 is a potent synthetic cannabinoid (CB) with Ki values of 1.5 and 20.4 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

AM-1235 is a drug that acts as a potent and is selective agonist for the cannabinoid receptor CB1.

Aplicaciones Científicas De Investigación

Farmacología

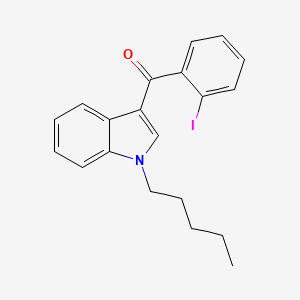

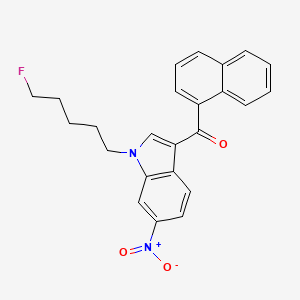

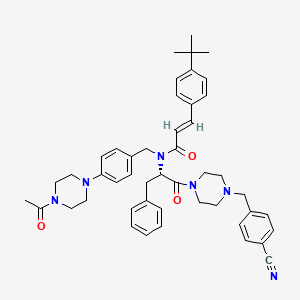

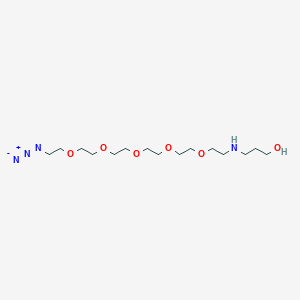

AM-1235 es un agonista potente y razonablemente selectivo para el receptor cannabinoide CB1 {svg_1}. Tiene una Ki de 1.5 nM en CB1 en comparación con 20.4 nM en CB2 {svg_2}. La sustitución de 6-nitro en el anillo de indol reduce la afinidad tanto para CB1 como para CB2 en relación con el compuesto parental no sustituido AM-2201 {svg_3}. Esto lo convierte en un posible candidato para la investigación en el campo de la farmacología, particularmente en el estudio de los receptores cannabinoides y su papel en varios procesos fisiológicos {svg_4}.

Medicina

Dada su potente y selectiva agonismo para el receptor cannabinoide CB1, this compound podría usarse potencialmente en investigación médica, particularmente en el estudio de enfermedades y afecciones que involucran el sistema endocannabinoide {svg_5}. Sin embargo, se necesitan más investigaciones para comprender completamente sus posibles aplicaciones terapéuticas.

Neurociencia

El receptor cannabinoide CB1, que this compound agoniza selectivamente, se encuentra predominantemente en el cerebro {svg_6}. Esto sugiere que this compound podría usarse en la investigación en neurociencia para estudiar el papel del sistema endocannabinoide en varios trastornos neurológicos y psiquiátricos {svg_7}.

Bioquímica

This compound podría usarse en la investigación en bioquímica para estudiar la estructura y función de los receptores cannabinoides, así como las vías bioquímicas involucradas en el sistema endocannabinoide {svg_8}.

Toxicología

El metabolismo de this compound difiere solo ligeramente del de JWH-018 {svg_9}. La N-desalquilación de this compound produce fluoropentano en lugar de pentano {svg_10}. Se ha especulado que el fluoropentano podría funcionar como un agente alquilante o se metaboliza aún más a ácido fluoroacético tóxico {svg_11}. Esto hace de this compound un compuesto potencial para estudios de toxicología.

Mecanismo De Acción

Target of Action

AM-1235, also known as 1-(5-fluoropentyl)-6-nitroindol-3-yl-naphthalen-1-ylmethanone, is a potent and reasonably selective agonist for the cannabinoid receptor CB1 . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain sensation, and appetite .

Mode of Action

This compound binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor . The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times . This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward . By acting as an agonist at the CB1 receptor, this compound modulates the signaling within this system, influencing these physiological processes.

Pharmacokinetics

The pharmacokinetic data of JWH-018 are generally applicable to this compound . This compound metabolism differs only slightly from that of JWH-018. This compound N-dealkylation produces fluoropentane instead of pentane (or plain alkanes in general) . It has been speculated that the fluoropentane might function as an alkylating agent or is further metabolized into toxic fluoroacetic acid .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, this compound can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite .

Propiedades

IUPAC Name |

[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGVQORPSNNMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187159 | |

| Record name | AM-1235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335161-27-8 | |

| Record name | [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-1235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1235 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)

![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)

![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)